molecular formula C9H19NO3S B7572407 N-(2-methoxyethyl)cyclohexanesulfonamide

N-(2-methoxyethyl)cyclohexanesulfonamide

Cat. No.: B7572407
M. Wt: 221.32 g/mol
InChI Key: DXMATZRMDLMULM-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)cyclohexanesulfonamide is a sulfonamide derivative characterized by a cyclohexyl group attached to a sulfonyl moiety and a 2-methoxyethyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-(2-methoxyethyl)cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-13-8-7-10-14(11,12)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMATZRMDLMULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and properties of N-(2-methoxyethyl)cyclohexanesulfonamide and related sulfonamides:

Compound Name Substituents on Nitrogen Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclohexyl, 2-methoxyethyl ~247.34 (calculated) Hypothesized enhanced solubility due to methoxyethyl group; potential biological activity
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl, 2-methoxyphenyl 319.38 Biologically active (antimicrobial); crystallizes with two independent molecules in asymmetric unit
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide Cyclohexyl, methyl, amino 268.37 Industrial applications in synthesis; steric hindrance from cyclohexyl/methyl groups
N-Cyclohexyl-N-ethylbenzenesulfonamide Cyclohexyl, ethyl 283.41 Precursor to sulfur-containing heterocycles; dihedral angle between phenyl/cyclohexyl rings = 37.9–40.3°
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Chloro-2-methoxyphenyl 311.77 Antimicrobial activity; chloro and methoxy groups enhance reactivity
Key Observations:
  • Solubility : The 2-methoxyethyl group in the target compound may improve water solubility compared to purely alkyl (e.g., ethyl) or aryl (e.g., 2-methoxyphenyl) substituents, as seen in analogues like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
  • Biological Activity : Methoxy and chloro substituents in analogues correlate with antimicrobial properties, suggesting the target compound may exhibit similar activity .

Physicochemical Properties

While direct data are absent, comparisons can be inferred:

  • Melting Points : Sulfonamides with bulky groups (e.g., cyclohexyl) often exhibit higher melting points due to crystalline packing. For instance, N-cyclohexyl-N-ethylbenzenesulfonamide forms stable crystals with distinct dihedral angles .
  • Lipophilicity : The cyclohexyl group increases logP (lipophilicity), while the methoxyethyl group may counterbalance this, enhancing membrane permeability in biological systems.

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